Mass Spectrometric Stability: 3-Hydroxyacetophenone Exhibits Parent Ion Dominance Versus 4-Isomer Fragment Enhancement
In strong-field mass spectrometry, 3-hydroxyacetophenone demonstrates superior molecular ion stability compared to 4-hydroxyacetophenone. The parent molecular ion dominated the mass spectrum for 3-HAP with unchanged fragment ion intensity across excitation wavelengths (1200–1500 nm), whereas 4-HAP exhibited depletion of the parent ion and enhanced formation of the benzoyl fragment ion upon 1370 nm excitation [1]. DFT calculations attribute this to a rotational barrier in 3-HAP that prevents acetyl group twisting out-of-plane, a prerequisite for dissociation in 4-HAP [1].
| Evidence Dimension | Parent molecular ion stability under strong-field excitation |
|---|---|
| Target Compound Data | Parent ion dominates spectrum; fragment intensity unchanged across 1200–1500 nm excitation |
| Comparator Or Baseline | 4-Hydroxyacetophenone: Parent ion depletion with enhanced benzoyl fragment at 1370 nm |
| Quantified Difference | Qualitative difference in dissociation pathway; 4-HAP undergoes wavelength-dependent fragmentation, 3-HAP does not |
| Conditions | Strong-field regime (1200–1500 nm excitation), gas-phase radical cations |
Why This Matters
This differential fragmentation pattern enables unambiguous isomer identification in complex matrices and informs selection when mass spectrometric stability is required for analytical or process monitoring applications.
- [1] Tibbetts KM, Bohinski T, Tarazkar M, Romanov D, Matsika S, Levis RJ. Controlling dissociation of alkyl phenyl ketone radical cations in the strong-field regime through hydroxyl substitution position. Journal of Physical Chemistry A. 2014;118(37):8170-8176. View Source
